2-(Difluoromethyl)pyrrolidine hydrochloride
Overview
Description
2-(Difluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride typically involves the following steps:
Hydrochloride Formation: The resulting difluoromethylated pyrrolidine is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated pyrrolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Difluoromethylated pyrrolidinone derivatives.
Reduction Products: Difluoromethylated pyrrolidine derivatives with various functional groups.
Substitution Products: Substituted difluoromethylated pyrrolidines.
Scientific Research Applications
2-(Difluoromethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of fluorinated heterocycles.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is utilized in the production of fluorinated materials and chemicals with enhanced properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of enzyme activity or inhibition of specific biochemical processes.
Comparison with Similar Compounds
2-(Difluoromethyl)pyrrolidine hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-(Fluoromethyl)pyrrolidine hydrochloride: Lacks the second fluorine atom, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)pyrrolidine hydrochloride: Contains an additional fluorine atom, leading to increased lipophilicity and potential biological activity.
2-(Chloromethyl)pyrrolidine hydrochloride: Contains a chlorine atom instead of fluorine, resulting in different chemical behavior.
These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-(difluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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